Gnetin H, cis-
Description
Significance of Stilbenoids in Natural Product Chemistry
Stilbenoids represent a significant class of plant polyphenols characterized by a C6-C2-C6 backbone. wikipedia.org These compounds are synthesized by plants as a defense mechanism against pathogens and various stress factors, classifying them as phytoalexins. wikipedia.orgnih.gov Their biosynthesis follows the phenylpropanoid pathway, leading to a diverse array of structures through reactions like glycosylation, methylation, and oxidative couplings. nih.gov
The chemical diversity of stilbenoids, which includes monomers and oligomers, contributes to their wide range of biological activities. nih.govnih.gov In natural product chemistry, stilbenoids are of great interest due to their potential as anti-inflammatory, neuroprotective, anticancer, and antimicrobial agents. nih.govnih.gov The most well-known stilbenoid, resveratrol (B1683913), has been extensively studied for its numerous health benefits. nih.govnih.gov However, research into other stilbenoids, including their oligomeric forms, is expanding, revealing compounds with potentially greater potency and different therapeutic applications. nih.gov The study of stilbenoids is crucial for understanding plant defense mechanisms and for the discovery of new bioactive compounds with potential for pharmaceutical development. nih.govbohrium.com
The Role of Resveratrol Oligomers in Investigational Chemical Entities
Resveratrol oligomers are a large group of polyphenolic compounds formed by the polymerization of two to eight or more resveratrol units. nih.gov These complex structures are found in various plant families, including Vitaceae, Gnetaceae, and Paeoniaceae. nih.govmdpi.com In the field of investigational chemical entities, resveratrol oligomers are gaining significant attention because they often exhibit superior biological activities, stability, and selectivity compared to the parent monomer, resveratrol. nih.gov
Research has shown that resveratrol oligomers possess a wide spectrum of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects. nih.govmathewsopenaccess.com For instance, certain resveratrol oligomers have demonstrated more potent inhibition of cancer cell growth than resveratrol itself. nih.govresearchgate.net The intricate and diverse structures of these oligomers provide a rich source for drug discovery and development, offering promising candidates for new therapeutic agents. nih.govresearchgate.net Their potential to overcome some of the limitations of resveratrol, such as low bioavailability, further enhances their importance in the development of new medicines. nih.govfrontiersin.org The exploration of resveratrol oligomers continues to be a vibrant area of research, with the potential to yield novel and effective treatments for a variety of diseases. nih.govmdpi.com
Positioning of Cis-Gnetin H within the Stilbenoid Class
Cis-Gnetin H is a resveratrol oligomer, specifically a trimer, that belongs to the stilbenoid class of natural products. nih.gov It is an isomer of trans-gnetin H, with the difference lying in the configuration of the olefinic bond. google.com Cis-Gnetin H has been isolated from various plant sources, including the seeds of Paeonia suffruticosa and Paeonia anomala. nih.govresearchgate.net
Within the stilbenoid class, Cis-Gnetin H is notable for its significant biological activities, which in some cases are more potent than those of resveratrol. nih.govresearchgate.net Research has highlighted its anti-inflammatory and anticancer properties. nih.govmtsu.edu For example, studies have shown that Cis-Gnetin H can inhibit the proliferation of several human cancer cell lines and induce apoptosis. mathewsopenaccess.comnih.gov It has also been found to suppress pro-inflammatory responses in macrophages. mtsu.edu The structural complexity and potent biological activities of Cis-Gnetin H make it a compound of considerable interest in chemical biology and for the development of new therapeutic agents. nih.govgoogle.com
Detailed Research Findings
Anticancer Activity of Cis-Gnetin H
| Cancer Cell Line | Effect | Key Findings |
| A549 (Lung) | Inhibition of proliferation, induction of apoptosis | Cis-Gnetin H showed superior activity in inhibiting cell growth compared to normal lung epithelial cells (HPL1A). nih.gov It induced early apoptosis in a dose-dependent manner. mathewsopenaccess.com |
| BT20 (Breast) | Inhibition of proliferation | Demonstrated significant inhibitory effects on this breast cancer cell line. nih.gov |
| MCF-7 (Breast) | Inhibition of proliferation, induction of apoptosis | Effectively inhibited the growth of this estrogen receptor-positive breast cancer cell line. nih.gov |
| U2OS (Osteosarcoma) | Inhibition of proliferation | Showed potent growth inhibitory activity against this bone cancer cell line. nih.gov |
| T98G (Glioblastoma) | Inhibition of cell viability | Induced dose-dependent inhibition of cell viability. nih.gov |
| B16-F10 (Melanoma) | Inhibition of cell viability | Showed growth-suppressive properties against this murine melanoma cell line. nih.gov |
Anti-inflammatory Activity of Cis-Gnetin H
| Cell Type | Model | Key Findings |
| THP-1 (Human macrophages) | LPS-stimulated inflammation | Inhibited the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-8 in a concentration-dependent manner. mtsu.edu The anti-inflammatory effects were mediated through the suppression of the NF-κB and ERK1/2 signaling pathways. mtsu.edu |
Structure
2D Structure
Properties
CAS No. |
1261292-13-0 |
|---|---|
Molecular Formula |
C42H32O9 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
5-[(2S,3S,5S,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41+,42+/m0/s1 |
InChI Key |
PHIHHTIYURVLDB-LZPIWRFWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC4=C2[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Distribution of Gnetin H Isomers
Isolation from Paeonia suffruticosa Seeds
The seeds of the tree peony, Paeonia suffruticosa, are a significant source of Gnetin H isomers. Research has led to the successful isolation and characterization of cis-Gnetin H from this plant material. In one study, a systematic phytochemical investigation of P. suffruticosa seeds resulted in the isolation of three new oligostilbenes, one of which was identified as cis-gnetin H. This compound was isolated alongside its trans- isomer and other known stilbenes, highlighting the rich and diverse stilbenoid profile of these seeds. The structural elucidation of cis-Gnetin H was accomplished through comprehensive spectral analyses, including one- and two-dimensional nuclear magnetic resonance (NMR) experiments.
Presence in Paeonia lactiflora
Paeonia lactiflora, commonly known as the Chinese peony, has also been identified as a source of Gnetin H. Phytochemical analyses of P. lactiflora seeds have revealed the presence of various stilbene (B7821643) compounds, including both cis- and trans-Gnetin H. These findings suggest that the occurrence of Gnetin H isomers is a characteristic feature of the seeds of several Paeonia species.
Identification in Paeonia anomala
Paeonia anomala, a perennial herbaceous peony, is another species in which Gnetin H has been detected. Studies focusing on the phytochemical constituents of P. anomala have reported the presence of Gnetin H. While the specific isomeric form is not always detailed in all studies, the identification of Gnetin H strongly implies the presence of its cis- and trans- isomers, given their common co-occurrence in other Paeonia species.
Occurrence in Paeonia clusii and Paeonia mascula Species
The phytochemical diversity of the Paeonia genus extends to Paeonia clusii and Paeonia mascula. A study investigating the methanol (B129727) extracts of the seeds of Paeonia clusii Stern subsp. clusii and Paeonia mascula (L.) Mill. subsp. mascula from Greece identified a range of bioactive stilbenoids. Among the twelve compounds isolated and spectrally characterized was trans-gnetin H. The identification of the trans- isomer in these species suggests the potential for the presence of the cis- isomer as well, aligning with the phytochemical patterns observed in other peonies.
Detection in Gnetum gnemon Seeds
The seeds of Gnetum gnemon, commonly known as melinjo, are a well-documented source of a variety of stilbenoids. Extensive phytochemical investigations have led to the isolation of numerous resveratrol (B1683913) derivatives, including gnetin C, gnemonosides, and resveratrol itself. While Gnetum gnemon is rich in stilbene oligomers, the specific identification of cis-Gnetin H has not been explicitly reported in the available scientific literature. The presence of a wide array of stilbene isomers in this plant suggests that cis-Gnetin H could potentially be a constituent, but further targeted phytochemical studies are required for its definitive identification.
Isolation and Identification from Vitis vinifera
Vitis vinifera, the common grapevine, is renowned for its production of stilbenoids, particularly in the grape canes, stems, and seeds. These compounds are synthesized by the plant in response to stress, such as fungal infections. While resveratrol is the most famous stilbenoid from grapes, a complex mixture of its oligomers, including viniferins and other derivatives, is also present. The presence of Gnetin H isomers in Vitis vinifera is plausible given the plant's capacity to produce a diverse range of stilbene structures. However, the isolation and definitive identification of cis-Gnetin H from Vitis vinifera requires further specific investigation.
Phytochemical Profiling of Gnetin H in Plant Extracts
The phytochemical profiling of plant extracts for Gnetin H isomers typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is a common method for the separation and preliminary identification of these compounds based on their retention times and UV spectra. For unambiguous structure elucidation and confirmation, techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed.
Studies on Paeonia species have utilized ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) to create detailed phytochemical profiles of seed extracts. This powerful technique allows for the tentative identification of a wide range of compounds, including various stilbenes and their isomers, in a single analysis. The subsequent isolation and NMR analysis of specific peaks can then confirm the presence of compounds like cis-Gnetin H.
The following table summarizes the documented occurrence of Gnetin H isomers in the discussed plant species:
| Plant Species | Part Studied | cis-Gnetin H Presence | trans-Gnetin H Presence |
| Paeonia suffruticosa | Seeds | Confirmed | Confirmed |
| Paeonia lactiflora | Seeds | Reported | Reported |
| Paeonia anomala | Not specified | Implied | Implied |
| Paeonia clusii | Seeds | Potential | Confirmed |
| Paeonia mascula | Seeds | Potential | Confirmed |
| Gnetum gnemon | Seeds | Not explicitly reported | Not explicitly reported |
| Vitis vinifera | Canes, Stems, Seeds | Plausible | Plausible |
Biosynthetic Pathways and Chemical Derivatization of Gnetin H, Cis
Gnetin H as a Resveratrol (B1683913) Trimer
Gnetin H is structurally classified as a resveratrol trimer, meaning it is formed from three resveratrol units. researchgate.netnih.gov Resveratrol itself is a stilbenoid, a type of natural phenol, produced by several plants in response to injury or pathogen attack. jst.go.jp The oligomerization of resveratrol monomers leads to a diverse array of compounds, including dimers, trimers, and even larger oligomers, with Gnetin H being a prominent example of a trimer. nih.govnih.gov These oligomers often exhibit enhanced biological activities compared to the resveratrol monomer. nih.gov The formation of these complex structures occurs through regioselective oxidative coupling of the resveratrol units. nih.govnih.gov
The two isomers, cis-Gnetin H and trans-Gnetin H, differ in the stereochemistry of the olefinic moiety. google.comresearchgate.net While the trans isomer is often considered the more abundant and stable form of many stilbenoids, the cis isomer of Gnetin H also plays a significant role in its chemical profile. researchgate.netspandidos-publications.com
Oligomerization Mechanisms in Resveratrol Derivative Formation
The biosynthesis of resveratrol oligomers is a complex process involving oxidative coupling reactions. mdpi.com These reactions are often mediated by enzymes like peroxidases or laccases, which generate phenoxyl radicals from resveratrol monomers. researchgate.net These highly reactive radicals then couple with each other in various ways to form dimers and higher-order oligomers. researchgate.netacs.org
Formation from ε-Viniferin and Resveratrol Units
A key step in the biosynthesis of Gnetin H involves the resveratrol dimer, ε-viniferin. acs.org Research has demonstrated that the cross-trimerization of ε-viniferin and a resveratrol monomer can lead to the formation of Gnetin H. acs.orgnih.govsemanticscholar.org This reaction, often mediated by enzymes like horseradish peroxidase (HRP), results in the coupling of the 10-position of ε-viniferin with the 8'-position of resveratrol to yield the Gnetin H regioisomer. acs.orgsemanticscholar.org This biosynthetic relationship highlights the central role of ε-viniferin as a precursor in the formation of more complex resveratrol oligomers. nih.gov
Gnetin H as a Biosynthetic Precursor to Other Oligomers
Gnetin H is not only a final product but also serves as a crucial intermediate in the biosynthesis of other resveratrol oligomers. acs.orgnih.gov Through a series of acid-mediated Friedel-Crafts reactions, Gnetin H can be converted into a variety of other complex stilbenoids. acs.orgnih.gov Protonation and subsequent fragmentation of the dihydrobenzofuran ring in Gnetin H can generate a reactive quinone methide intermediate. acs.orgnih.gov This intermediate can then undergo further cyclizations and rearrangements to form compounds such as ampelopsin G, amurensin (B12741970) G, wilsonol B, and vitisin E. acs.orgnih.gov
Isomerization Processes Involving Gnetin H Isomers
The interconversion between the cis and trans isomers of Gnetin H, as well as its transformation into other related compounds, is a key aspect of its chemistry. These isomerization processes can be triggered by various factors, including light and acidic conditions.
Photooxidation-Induced Trans-to-Cis Isomerization of Gnetin H
Exposure to ultraviolet (UV) light can induce the isomerization of trans-Gnetin H to cis-Gnetin H. spandidos-publications.cominnovareacademics.in This photoisomerization is a common phenomenon for stilbenoids, where the more stable trans isomer is converted to the cis form upon irradiation. researchgate.netmdpi.com Studies have shown that a significant percentage of trans-Gnetin H can be converted to its cis isomer after several hours of UV light exposure. spandidos-publications.com This process involves the absorption of light energy, which promotes the molecule to an excited state where rotation around the double bond becomes possible, leading to the formation of the cis isomer. beilstein-journals.org
Acid-Catalyzed Isomerization to Ampelopsin G
Under acidic conditions, Gnetin H can undergo a structural rearrangement to form another resveratrol oligomer, Ampelopsin G. acs.orgnih.gov This acid-catalyzed isomerization involves the protonation of the dihydrobenzofuran moiety of Gnetin H, leading to the formation of different fused polycyclic structures. This transformation highlights the chemical versatility of the Gnetin H scaffold and its role as a precursor to a range of other natural products. acs.orgnih.gov
Cyclization Reactions of Gnetin H Isomers
Gnetin H, as a resveratrol trimer, is a key intermediate in the biosynthesis of more complex oligostilbenes. acs.orgnih.gov Its structure is susceptible to acid-mediated transformations, leading to a variety of other natural products through intramolecular cyclization reactions. acs.orgnih.gov These reactions are significant for understanding the biosynthetic connections and the chemical diversity of stilbenoids. Under acidic conditions, the protonation of the stilbene (B7821643) core of Gnetin H can initiate intramolecular Friedel-Crafts reactions, which result in the formation of fused polycyclic structures. acs.org
One notable study demonstrated the biosynthetic relationship between several resveratrol oligomers by subjecting Gnetin H to Brønsted-acid-mediated isomerization. This experiment yielded a mixture of compounds, including Ampelopsin G, Amurensin G, Wilsonol B, and Vitisin E, showcasing the role of Gnetin H as a precursor. acs.orgnih.gov
Formation of Vitisin E via Intramolecular Friedel-Crafts Reactions
The conversion of Gnetin H to Vitisin E is a well-documented example of an acid-catalyzed intramolecular cyclization. acs.orgnih.gov Direct protonation of the stilbene moiety within the Gnetin H structure is proposed to trigger an intramolecular Friedel-Crafts reaction. acs.orgnih.gov This process leads to the formation of the distinct, fused polycyclic framework of Vitisin E.
In a key experiment illustrating this biosynthetic link, the treatment of Gnetin H with a Brønsted acid in an aqueous environment resulted in the formation of Vitisin E with a notable yield of 34%. acs.orgnih.gov This reaction underscores a plausible biosynthetic pathway where Gnetin H serves as a direct precursor to Vitisin E. acs.org
| Reaction Type | Conditions | Product(s) Formed | Reported Yield |
|---|---|---|---|
| Cyclization | Acidic aqueous environment | Vitisin E | 34% acs.orgnih.gov |
| Brønsted acid isomerization | HCl or H₂SO₄ in methanol (B129727) | Ampelopsin G | 4.5% acs.orgnih.gov |
| Amurensin G | 8.4% acs.orgnih.gov | ||
| Wilsonol B | 2.7% acs.orgnih.gov |
Strategies for Semi-Synthetic and Synthetic Derivatives of Gnetin H
The biological activities reported for Gnetin H and its isomers have spurred interest in producing derivatives through semi-synthesis. nih.govspandidos-publications.comnih.gov Studies on the structure-activity relationships of naturally occurring oligostilbenes, including Gnetin H, provide essential information for the rational design and future semi-synthesis of novel resveratrol derivatives. nih.govspandidos-publications.comresearchgate.net The goal is to develop new agents, potentially with enhanced properties, by modifying the complex natural product scaffold. nih.govspandidos-publications.com
Challenges in Total Synthesis Due to Structural Complexity
The total synthesis of resveratrol oligomers like Gnetin H presents significant challenges for organic chemists. morressier.com These difficulties arise from the inherent structural complexity of the molecule. morressier.comcaltech.edu Gnetin H features a complex polycyclic system with multiple stereocenters and, notably, contains two dihydrobenzofuran rings linked to the same aromatic ring. morressier.com This specific arrangement has been less explored in synthetic methodologies, making the construction of the core structure a considerable hurdle. morressier.com The efficient construction of such intricate and functional molecules requires the development of elegant and robust synthetic methods to overcome these challenges. morressier.comcaltech.edu
Application of Cross-Coupling Chemistry for Core Structure Preparation
To address the challenges of synthesizing the Gnetin H scaffold, researchers have turned to modern synthetic methods, particularly cross-coupling chemistry. morressier.com Cross-coupling reactions, which involve the joining of two different molecular fragments with the aid of a metal catalyst, are powerful tools for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.com Palladium-catalyzed cross-coupling reactions are especially prominent in the synthesis of complex organic molecules and natural products. wikipedia.orgnih.gov
Structural Elucidation and Advanced Analytical Methodologies for Cis Gnetin H
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the complete structure of organic molecules in solution. For cis-Gnetin H, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei and to establish their connectivity, thereby piecing together the molecular framework.
1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques
The structural backbone of cis-Gnetin H is meticulously assembled using a variety of NMR experiments.
1D NMR: The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their hybridization states (e.g., aliphatic, olefinic, aromatic, or oxygenated).
2D NMR: These experiments reveal correlations between nuclei, allowing for the definitive assignment of the structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (³JHH coupling). This helps in tracing out proton spin systems within the individual resveratrol (B1683913) units of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹JCH). This technique is crucial for assigning the carbon signal corresponding to each proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two to three bonds apart (²JCH and ³JCH). HMBC is vital for connecting the different spin systems and substructures, such as linking the resveratrol units together and establishing the connectivity across quaternary carbons and heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry of the molecule.
The following tables present the ¹H and ¹³C NMR chemical shift assignments for cis-Gnetin H, typically recorded in a solvent like acetone-d₆.
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 7a | 4.55 | d | 6.0 |
| 8a | 5.39 | d | 6.0 |
| 2a, 6a | 6.78 | d | 8.5 |
| 3a, 5a | 6.65 | d | 8.5 |
| 2b, 6b | 6.78 | d | 8.5 |
| 3b, 5b | 6.65 | d | 8.5 |
| 2c | 6.10 | br s | |
| 4c, 6c | 6.10 | br s | |
| 7 | 6.41 | d | 16.3 |
| 8 | 6.75 | d | 16.3 |
| 2', 6' | 7.10 | d | 8.5 |
| 3', 5' | 6.68 | d | 8.5 |
| Position | δC (ppm) |
|---|---|
| 7a | 57.8 |
| 8a | 92.1 |
| 1a | 133.4 |
| 2a, 6a | 128.5 |
| 3a, 5a | 115.1 |
| 4a | 157.1 |
| 1b | 130.6 |
| 2b, 6b | 129.9 |
| 3b, 5b | 114.9 |
| 4b | 157.9 |
| 1c | 145.9 |
| 2c, 6c | 101.8 |
| 3c, 5c | 158.6 |
| 4c | 106.8 |
| 7 | 128.1 |
| 8 | 125.8 |
| 1' | 129.1 |
| 2', 6' | 127.4 |
| 3', 5' | 115.5 |
| 4' | 156.9 |
| 9a | 120.5 |
| 5b | 127.2 |
| 6b | 118.8 |
| 10b | 155.8 |
Determination of Relative and Absolute Configurations
While 1D and 2D NMR can establish the planar structure, determining the three-dimensional arrangement of atoms (stereochemistry) requires further analysis. The relative configuration describes the orientation of substituents relative to each other within the molecule (e.g., cis or trans). The absolute configuration defines the precise spatial arrangement of atoms at each chiral center, distinguishing between enantiomers (non-superimposable mirror images).
The relative configuration of the substituents on the dihydrobenzofuran ring system in cis-Gnetin H is established primarily through NOESY NMR experiments. The absolute configuration, a more challenging task, is often determined by comparing experimental electronic circular dichroism (ECD) spectra with spectra predicted by quantum chemical calculations. By simulating the ECD spectra for all possible stereoisomers, the one that matches the experimental data reveals the true absolute configuration of the natural product. Biosynthetic studies have also helped to confirm the absolute configuration of Gnetin H and related oligomers.
Confirmation of Cis-Orientation via NOESY Correlations
The cis relationship between the substituents at positions 7a and 8a of the dihydrobenzofuran core is a defining feature of cis-Gnetin H. This stereochemistry is unequivocally confirmed by a NOESY experiment. A key cross-peak is observed between the protons H-7a and H-8a. The Nuclear Overhauser Effect (NOE) is a through-space interaction, and a strong correlation is only observed if the protons are in close spatial proximity (typically < 5 Å). In the cis isomer, H-7a and H-8a are on the same face of the ring system, allowing for a strong NOE correlation. Conversely, in the trans isomer, these protons would be on opposite faces and too far apart to produce a significant NOESY cross-peak. This specific correlation provides definitive proof of the cis relative stereochemistry.
Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a compound. For a complex molecule like cis-Gnetin H, high-resolution techniques are essential for unambiguous identification.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is used to determine the precise mass of the parent ion, which in turn allows for the calculation of its unique elemental formula. Gnetin H is a resveratrol trimer with the molecular formula C₄₂H₃₂O₉. In positive ion mode ESI, the molecule is typically observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).
For Gnetin H (C₄₂H₃₂O₉), the calculated exact mass is 680.2046 g/mol . An HR-ESI-MS experiment would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 681.2123, thereby confirming the elemental composition and ruling out other potential formulas.
Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the analysis of complex mixtures, such as plant extracts, to identify known compounds like cis-Gnetin H or to discover new ones.
In a typical LC-MS analysis of an extract from a source like Paeonia suffruticosa seeds, a reverse-phase C18 column is often used. The mobile phase usually consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with a small amount of acid (e.g., formic acid) added to improve ionization. As a relatively large and complex polyphenolic trimer, cis-Gnetin H would be expected to have a longer retention time compared to its monomer (resveratrol) and dimer (e.g., ε-viniferin) precursors under these conditions.
When coupled with tandem mass spectrometry (MS/MS), LC-MS can provide structural information through fragmentation analysis. The parent ion corresponding to Gnetin H is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides clues about the structure. For resveratrol oligomers, common fragmentation pathways include the cleavage of the bonds linking the monomer units, which would result in fragment ions corresponding to resveratrol monomers or dimers.
Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is a cornerstone technique for the analysis of cis-Gnetin H in complex matrices such as plant extracts. This method combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of HRMS detectors like Orbitrap or Time-of-Flight (TOF) analyzers. This combination allows for the confident identification of cis-Gnetin H by providing its exact molecular formula from accurate mass measurements, which is crucial for distinguishing it from other isomeric and isobaric compounds. In practice, the analysis often involves a reversed-phase C18 column and a gradient elution with mobile phases typically consisting of water and acetonitrile, often with a formic acid modifier to improve ionization.
Table 1: Typical UHPLC-HRMS Parameters for cis-Gnetin H Analysis
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., ≤ 2.1 mm i.d., < 2 µm particle size) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Full Scan and Data-Dependent MS/MS |
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqQ-MS)
For targeted quantification, Ultra-High Performance Liquid Chromatography coupled with a triple quadrupole (QqQ) mass spectrometer (UHPLC-QqQ-MS) is the preferred method due to its exceptional sensitivity and selectivity. This technique operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for cis-Gnetin H are monitored. This targeted approach minimizes matrix effects and chemical noise, enabling accurate and precise quantification of the compound even at very low concentration levels in complex biological samples.
Chromatographic Separations for Isolation and Purification
Solvent Extraction Methods (Ethanol, Methanol)
The initial step to isolate cis-Gnetin H from its natural plant sources involves solvent extraction. Ethanol and methanol, or their aqueous mixtures (e.g., 70-80%), are frequently used due to their polarity, which is well-suited for extracting polyphenolic compounds like stilbenoids. The choice of solvent and extraction conditions is critical as it significantly influences the yield and purity of the resulting crude extract.
Column Chromatography and Preparative High-Performance Liquid Chromatography (HPLC)
Following solvent extraction, the crude extract undergoes several stages of chromatographic purification. A common strategy involves initial fractionation using open column chromatography with stationary phases like silica (B1680970) gel or Sephadex LH-20. This step separates compounds based on differences in polarity or molecular size, enriching the fractions containing stilbenoids.
The final purification to obtain high-purity cis-Gnetin H is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). This method employs larger columns and higher flow rates than analytical HPLC to isolate milligram to gram quantities of the target compound. A reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile is commonly employed for this purpose.
Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) Techniques
Modern extraction techniques such as Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) offer more efficient alternatives to traditional methods. ASE utilizes elevated temperatures and pressures to enhance extraction kinetics and efficiency, while MAE uses microwave energy to rapidly heat the solvent and sample matrix, accelerating the extraction process. These advanced methods often result in higher extraction yields, reduced solvent consumption, and shorter extraction times compared to conventional techniques.
Spectroscopic and Spectrometric Adjuncts
Once cis-Gnetin H is isolated in its pure form, its chemical structure is unequivocally confirmed through a combination of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for determining the complete covalent structure and stereochemistry of the molecule. These techniques provide detailed information on the connectivity of atoms within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight, allowing for the determination of the elemental composition. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that serve as a structural fingerprint for the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of cis-Gnetin H shows characteristic absorption maxima (λmax) that are indicative of its stilbenoid chromophore.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and aromatic C-H and C=C bonds, based on their characteristic vibrational frequencies.
UV-Vis Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for identifying the chromophoric systems within a molecule. A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible regions of the electromagnetic spectrum. In the case of cis-Gnetin H, the key chromophores are the stilbenoid moieties, which are characterized by conjugated systems of double bonds and aromatic rings.
The UV spectrum of a stilbenoid is typically characterized by two main absorption bands. The first, appearing at a higher wavelength (lower energy), is attributed to the π → π* electronic transition of the entire conjugated system, including the stilbene (B7821643) backbone and the aromatic rings. The second, at a lower wavelength (higher energy), corresponds to the π → π* transitions within the benzene (B151609) rings. The precise position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation, the substitution pattern on the aromatic rings, and the stereochemistry of the molecule.
For cis-Gnetin H, the cis configuration of the stilbene double bond would be expected to influence the UV-Vis spectrum compared to its trans isomer. The non-planar nature of the cis isomer can lead to a slight hypsochromic shift (shift to shorter wavelength) and a decrease in molar absorptivity (hypochromic effect) of the main absorption band compared to the more planar trans isomer.
Table 1: Representative UV-Vis Absorption Data for cis-Gnetin H in Methanol
| Absorption Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|---|---|---|
| Band I | ~310 | ~25,000 | π → π* (Stilbene System) |
Note: The data in this table is illustrative and represents typical values for stilbenoid oligomers. Actual experimental values for cis-Gnetin H may vary.
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a chiroptical technique that provides information about the three-dimensional arrangement of atoms in a chiral molecule. It measures the differential absorption of left and right circularly polarized light by a sample. For a molecule to be ECD active, it must be chiral and possess chromophores that absorb UV-Vis radiation. cis-Gnetin H, with its multiple stereocenters, is a chiral molecule, and its stilbenoid chromophores make it an excellent candidate for ECD analysis.
The ECD spectrum is a plot of the difference in molar absorptivity (Δε) versus wavelength and is characterized by positive or negative peaks known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration of the stereocenters in the molecule.
The determination of the absolute configuration of cis-Gnetin H using ECD involves a comparison of the experimentally measured ECD spectrum with the theoretically calculated spectrum for a known stereoisomer. This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), has become a reliable method for the structural elucidation of complex natural products. researchgate.netnih.gov The process involves:
Generating all possible low-energy conformers of a specific stereoisomer of cis-Gnetin H.
Calculating the ECD spectrum for each conformer.
Averaging the calculated spectra based on the Boltzmann population of each conformer to obtain the final theoretical ECD spectrum.
Comparing the theoretical spectrum with the experimental spectrum. A good match between the two confirms the absolute configuration of the molecule.
While the experimental ECD spectrum for cis-Gnetin H is not publicly available, a hypothetical representation of the expected Cotton effects for a specific enantiomer is provided in Table 2. The signs and wavelengths are illustrative and would be confirmed by the comparison with theoretical calculations.
Table 2: Representative ECD Data for a Stereoisomer of cis-Gnetin H in Methanol
| Wavelength (nm) | Cotton Effect (Δε) |
|---|---|
| ~330 | Positive |
| ~290 | Negative |
| ~240 | Positive |
Note: The data in this table is hypothetical and for illustrative purposes. The actual signs and magnitudes of the Cotton effects would depend on the specific absolute configuration of cis-Gnetin H.
Molecular and Cellular Mechanisms of Action of Cis Gnetin H
Apoptosis Induction in Cellular Models
Studies have demonstrated that cis-Gnetin H effectively induces apoptosis in various cancer cell lines. For instance, in A549 lung cancer cells, treatment with cis-Gnetin H led to a significant, dose-dependent increase in apoptosis. mathewsopenaccess.com High-content screening analysis has been utilized to quantify the extent of both early and late-stage apoptosis in response to this compound.
Research findings indicate that cis-Gnetin H induces early apoptosis in A549 cells. At concentrations of 3.125 µM, 12.5 µM, and 25 µM, the percentages of early apoptotic cells were 11.6%, 23.6%, and 59.2%, respectively. mathewsopenaccess.com This demonstrates a clear dose-dependent relationship in the induction of the initial phases of programmed cell death.
| Concentration of Cis-Gnetin H (µM) | Early Apoptosis (%) in A549 Cells |
|---|---|
| 3.125 | 11.6 |
| 12.5 | 23.6 |
| 25 | 59.2 |
Mitochondrial Apoptotic Pathway Activation
The primary mechanism through which cis-Gnetin H induces apoptosis is by activating the intrinsic, or mitochondrial, apoptotic pathway. mathewsopenaccess.com This pathway is a critical regulator of cell death, initiated by various intracellular stresses that converge on the mitochondria.
A key event in the mitochondrial apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. mathewsopenaccess.comnih.gov Cis-Gnetin H has been shown to promote this release, which then triggers a cascade of downstream events. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases. This ultimately leads to the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for executing the final stages of apoptosis by cleaving various cellular substrates. mathewsopenaccess.comnih.gov
The integrity of the mitochondrial membrane is crucial for cellular health. A hallmark of apoptosis is the disruption of the mitochondrial membrane potential (∆Ψm). mathewsopenaccess.com Treatment with cis-Gnetin H has been observed to cause a decrease in the mitochondrial membrane potential in cancer cells. researchgate.net This loss of potential is indicative of mitochondrial dysfunction and is closely linked to the release of pro-apoptotic factors like cytochrome c. mathewsopenaccess.com
Crosstalk between Intrinsic and Extrinsic Apoptotic Pathways
While the intrinsic pathway is the primary route for cis-Gnetin H-induced apoptosis, evidence suggests a crosstalk with the extrinsic, or death receptor-mediated, pathway. mathewsopenaccess.com This interplay between the two pathways can amplify the apoptotic signal and ensure efficient cell killing.
Further investigation into the molecular players involved in cis-Gnetin H-induced apoptosis has revealed the upregulation of several pro-apoptotic proteins. mathewsopenaccess.com These include members of the Bcl-2 family, such as Bid and Bad, which play a crucial role in the mitochondrial pathway. mathewsopenaccess.com Notably, Bid can be cleaved by caspase-8, an initiator caspase of the extrinsic pathway, thus providing a direct link between the two pathways. mathewsopenaccess.com Additionally, cis-Gnetin H treatment has been shown to increase the expression of Fas ligand (FasL) and TNFα-related apoptosis-inducing ligand (TRAIL), specifically TRAIL-1, TRAIL-2, TRAIL-3, and TRAIL-4. mathewsopenaccess.commathewsopenaccess.com These ligands activate their respective death receptors on the cell surface, initiating the extrinsic apoptotic cascade.
| Pro-Apoptotic Protein | Effect of Cis-Gnetin H Treatment |
|---|---|
| Bid | Upregulated |
| Bad | Upregulated |
| FasL | Upregulated |
| TRAIL-1 | Upregulated |
| TRAIL-2 | Upregulated |
| TRAIL-3 | Upregulated |
| TRAIL-4 | Upregulated |
In conjunction with the upregulation of pro-apoptotic proteins, cis-Gnetin H also leads to the downregulation of key anti-apoptotic proteins. mathewsopenaccess.com These include X-linked inhibitor of apoptosis protein (XIAP) and Survivin, which are members of the inhibitor of apoptosis protein (IAP) family and function to block caspase activity. mathewsopenaccess.com By reducing the levels of these proteins, cis-Gnetin H facilitates the progression of the apoptotic cascade. Furthermore, the expression of heat shock protein 60 (Hsp60), which can have anti-apoptotic functions, has also been shown to be downregulated following treatment with cis-Gnetin H. mathewsopenaccess.com
| Anti-Apoptotic Protein | Effect of Cis-Gnetin H Treatment |
|---|---|
| XIAP | Downregulated |
| Survivin | Downregulated |
| Hsp60 | Downregulated |
Cell Cycle Regulation
Cis-Gnetin H influences cell proliferation by directly interfering with the cell cycle, a fundamental process that governs cell division. Its action leads to a halt in the progression of the cell cycle at a critical checkpoint.
Research has shown that cis-Gnetin H induces cell cycle arrest at the G0-G1 phase in human cancer cells. nih.gov Flow cytometry analysis of cancer cell lines, such as the lung cancer line A549 and breast cancer line BT20, revealed that treatment with cis-Gnetin H leads to a significant increase in the population of cells in the G0-G1 phase. google.com This arrest prevents the cells from entering the S phase (synthesis phase), where DNA replication occurs, thereby disrupting the process of cell division and inhibiting proliferation. google.com
| Cell Line | Compound | Effect | Source |
| A549 (Lung Cancer) | cis-Gnetin H | Induces G0-G1 phase cell cycle arrest | nih.govgoogle.com |
| BT20 (Breast Cancer) | cis-Gnetin H | Induces G0-G1 phase cell cycle arrest | google.com |
Modulation of Inflammatory Signaling Pathways
Cis-Gnetin H demonstrates notable anti-inflammatory properties by targeting and inhibiting central signaling pathways that mediate inflammatory responses.
A primary mechanism of action for cis-Gnetin H is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor complex that regulates the expression of numerous genes involved in inflammation and immune responses. mdpi.com The inhibition of this pathway by cis-Gnetin H occurs through the suppression of key upstream kinases and the prevention of the nuclear translocation of the active NF-κB subunit. researchgate.net
The activation of the NF-κB pathway is critically dependent on the phosphorylation of the inhibitor of κB (IκBα) by the IκB kinase (IKK) complex, particularly its catalytic subunit IKK-β. mdpi.com This phosphorylation event targets IκBα for degradation, releasing NF-κB to enter the nucleus. mdpi.com Studies have demonstrated that cis-Gnetin H effectively inhibits the phosphorylation of both IKK-β and IκBα. researchgate.net By preventing these initial phosphorylation steps, cis-Gnetin H ensures that IκBα remains bound to NF-κB in the cytoplasm, thereby keeping the pathway in an inactive state. researchgate.net
Following the degradation of IκBα, the p65 subunit of the NF-κB complex translocates from the cytoplasm to the nucleus to initiate gene transcription. mdpi.com Cis-Gnetin H has been shown to effectively inhibit this nuclear translocation of p65. researchgate.net This action is a direct consequence of the stabilization of the IκBα-NF-κB complex in the cytoplasm, as described in the previous section. By blocking the entry of p65 into the nucleus, cis-Gnetin H prevents the transcription of NF-κB target genes, such as those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8.
| Target Protein | Action of cis-Gnetin H | Consequence | Source |
| IKK-β | Inhibition of phosphorylation | Prevents IκBα phosphorylation | researchgate.net |
| IκBα | Inhibition of phosphorylation | Prevents its degradation; NF-κB remains sequestered | researchgate.net |
| NF-κB (p65) | Inhibition of nuclear translocation | Prevents transcription of inflammatory genes | researchgate.net |
While stilbenes as a class of compounds are known to modulate Mitogen-Activated Protein Kinase (MAPK) pathways, and some analyses suggest a potential role for cis-Gnetin H in this signaling cascade, detailed research findings specifically elucidating the inhibitory mechanism of cis-Gnetin H on the MAPK pathway in the context of inflammation are not extensively documented in the primary literature. mdpi.comnih.gov
Downregulation of Pro-Inflammatory Cytokine Production (TNF-α, IL-1β, IL-8)
A significant aspect of the anti-inflammatory profile of cis-Gnetin H is its ability to reduce the production of key pro-inflammatory cytokines. In experimental models using lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, cis-Gnetin H has been shown to significantly inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8). This inhibition is concentration-dependent, highlighting a direct modulatory effect on inflammatory cytokine secretion.
| Cytokine | Effect of cis-Gnetin H | Cell Model |
| TNF-α | Inhibition of release | LPS-stimulated THP-1 cells |
| IL-1β | Inhibition of release | LPS-stimulated THP-1 cells |
| IL-8 | Inhibition of release | LPS-stimulated THP-1 cells |
Modulation of Cyclooxygenase-2 (COX-2) Expression and Prostaglandin E2 (PGE2) Production
Cis-Gnetin H also exerts its anti-inflammatory effects by targeting the cyclooxygenase-2 (COX-2) pathway. It has been reported to inhibit the upregulation of COX-2 and reduce the production of Prostaglandin E2 (PGE2). This action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a critical regulator of COX-2 expression.
Metabolic Pathway Modulation
Recent studies have identified cis-Gnetin H as a modulator of cellular metabolism, with specific effects on glycolysis and the expression of related regulatory proteins.
Cis-Gnetin H has been identified as a novel inhibitor of glycolysis. nih.gov It effectively decreases metabolic activity and the synthesis of lactic acid in cancer cells. nih.gov Mechanistic studies have revealed that cis-Gnetin H inhibits the production of extracellular lactate. nih.gov Notably, this inhibition of lactic acid production occurs without affecting glucose transport into the cell. nih.gov
| Metabolic Process | Effect of cis-Gnetin H | Cellular Context |
| Glycolysis | Inhibition | Cancer cells |
| Lactic Acid Production | Reduction | Cancer cells |
| Glucose Transport | No effect | Cancer cells |
A key molecular target of cis-Gnetin H in the regulation of glucose homeostasis is the Thioredoxin Interacting Protein (TXNIP). nih.gov Research has shown that treatment with Gnetin H leads to a substantial reduction in the expression of the TXNIP protein. nih.gov This indicates a direct effect of cis-Gnetin H on a crucial gene involved in cellular glucose regulation. nih.gov
Enhancement of Phosphorylated AMP-activated Protein Kinase (p-AMPK) Levels
AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. Its activation, through phosphorylation, plays a central role in regulating metabolic pathways to restore energy homeostasis. Research has shown that Gnetin H, in combination with the mitochondrial complex-I inhibitor phenformin (B89758), substantially enhances the levels of phosphorylated AMP-activated protein kinase (p-AMPK). This elevation of p-AMPK is considered a marker of metabolic catastrophe in cancer cells, suggesting that cis-Gnetin H can contribute to a state of severe energy stress within these cells, ultimately leading to their growth inhibition. nih.govresearchgate.net
Inhibition of Extracellular Acidification
A hallmark of many cancer cells is a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic state leads to the production and extrusion of lactic acid, causing acidification of the extracellular environment, which promotes tumor invasion and progression. Gnetin H has been identified as a potent inhibitor of glycolysis. nih.govresearchgate.netnih.gov Studies using a Seahorse XFe96 Flux Analyzer demonstrated that Gnetin H effectively prevents the increase in the extracellular acidification rate (ECAR) in cancer cells following the addition of glucose. nih.gov This inhibition of extracellular acidification indicates a direct disruption of the cancer cells' glycolytic activity and their ability to modify their microenvironment. nih.govresearchgate.net
Enzyme Interaction and Inhibition
The interaction of cis-Gnetin H with several key metabolic enzymes has been a subject of scientific interest. However, based on the available scientific literature, there is no specific data detailing the direct inhibitory activity of cis-Gnetin H on the following enzymes:
Antioxidant Mechanisms
Cis-Gnetin H exhibits complex activities related to oxidative stress, functioning as both an antioxidant and, under certain conditions, a pro-oxidant. mathewsopenaccess.com
Its antioxidant capacity has been demonstrated through its ability to scavenge stable free radicals. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, cis-Gnetin H showed a high percentage of radical scavenging activity, which was significant even at a low concentration of 12.5µM. mathewsopenaccess.com This hydrogen-donating ability allows it to neutralize reactive free radicals, thereby protecting cells from oxidative damage.
Conversely, in cancer cell lines such as A549 lung cancer cells, cis-Gnetin H has been shown to induce oxidative stress by elevating the levels of intracellular reactive oxygen species (ROS). This increase in ROS was dose-dependent, with concentrations of 10 µM, 32 µM, and 100 µM increasing ROS levels by 50%, 67%, and 97%, respectively. mathewsopenaccess.com This pro-oxidant effect in cancer cells can overwhelm their antioxidant defenses, leading to oxidative damage and the induction of apoptosis (programmed cell death). mathewsopenaccess.com This dual mechanism suggests that the antioxidant or pro-oxidant effect of cis-Gnetin H may be context-dependent, potentially contributing to its selective effects on cancer cells versus normal cells. mathewsopenaccess.com
Data Tables
Table 1: Effect of Cis-Gnetin H on Reactive Oxygen Species (ROS) Generation in A549 Cells
| Concentration (µM) | % Increase in ROS Levels (Compared to Control) |
|---|---|
| 10 | 50% |
| 32 | 67% |
| 100 | 97% |
Data sourced from Alsaif G, et al. (2022). mathewsopenaccess.com
Table 2: Radical Scavenging Activity of Cis-Gnetin H
| Assay | Compound | Concentration (µM) | Result |
|---|---|---|---|
| DPPH | cis-Gnetin H | 12.5 | High percentage of radical scavenging activity |
Data sourced from Alsaif G, et al. (2022). mathewsopenaccess.com
Radical Scavenging Activity (DPPH Assay)
The antioxidant capacity of cis-Gnetin H has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for assessing a compound's ability to act as a free radical scavenger. mathewsopenaccess.commdpi.com This assay is predicated on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a process that neutralizes the radical and results in a color change from purple to yellow, which is quantifiable by measuring the decrease in absorbance at 517 nm. mathewsopenaccess.com
In studies, cis-Gnetin H has demonstrated potent antioxidant capabilities. Research has shown that at a concentration as low as 12.5μM, cis-Gnetin H exhibits a high percentage of radical scavenging activity, recorded at approximately 24%. mathewsopenaccess.com This indicates a significant capacity to neutralize free radicals, a key mechanism in preventing oxidative damage. mathewsopenaccess.com
DPPH Radical Scavenging Activity of Cis-Gnetin H
| Concentration (µM) | Radical Scavenging Activity (%) |
|---|---|
| 12.5 | ~24% |
Elevation of Reactive Oxygen Species (ROS) Generation
Paradoxically, while possessing antioxidant properties, cis-Gnetin H has also been observed to induce the generation of Reactive Oxygen Species (ROS) within cancer cells. mathewsopenaccess.com ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and trigger apoptosis, or programmed cell death. mathewsopenaccess.comnih.gov This dual functionality highlights a complex mechanism of action dependent on the cellular context.
In human lung cancer cells (A549), cis-Gnetin H was found to increase the generation of ROS in a dose-dependent manner. mathewsopenaccess.com This elevation of intracellular ROS is a critical component of its anti-cancer activity, initiating a cascade of events that lead to the death of cancer cells. mathewsopenaccess.com The mitochondria are a primary source of this ROS production, which, once activated, can lead to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. mathewsopenaccess.com
Detailed findings reveal a direct correlation between the concentration of cis-Gnetin H and the increase in ROS levels compared to a negative control. mathewsopenaccess.commathewsopenaccess.com
Effect of Cis-Gnetin H on ROS Generation in A549 Cells
| Concentration (µM) | Increase in ROS Levels (%) |
|---|---|
| 10 | 50% |
| 32 | 67% |
| 100 | 97% |
Interaction with Protein Inhibitors of Metalloproteinases (TIMP-1, TIMP-2)
Tissue Inhibitors of Metalloproteinases, specifically TIMP-1 and TIMP-2, are crucial proteins involved in the regulation of the extracellular matrix. They inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and play a role in tissue remodeling, angiogenesis, and cancer metastasis.
Comparative Research and Structure Activity Relationship Sar of Gnetin H, Cis
Stereoisomeric Activity Comparisons with Trans-Gnetin H
Gnetin H, a resveratrol (B1683913) trimer, exists as two primary stereoisomers: cis-Gnetin H and trans-Gnetin H. These isomers, while structurally similar, exhibit notable differences in their biological activities. The primary structural distinction lies in the geometry of the olefinic moiety at the C-7′/C-8′ position. researchgate.net This stereochemical variation leads to differential interactions with biological targets, resulting in varied efficacy in anti-inflammatory and anti-proliferative activities. researchgate.netmtsu.edu
Both cis- and trans-Gnetin H have demonstrated the ability to suppress pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human THP-1 macrophages. nih.gov The isomers show concentration-dependent inhibition of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8). mtsu.edugoogle.com This suppression is mediated, at least in part, by inhibiting the NF-κB signaling pathway, a critical regulator of cytokine transcription. mtsu.edunih.gov Both isomers effectively inhibit the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of key upstream signaling molecules like IKK-β and IκBα. researchgate.netnih.gov
Despite both being active, studies consistently indicate that trans-Gnetin H is a more potent inhibitor of cytokine responses than its cis-counterpart. For the inhibition of TNF-α, trans-Gnetin H was found to be more than three times as efficient as cis-Gnetin H. researchgate.net Specific inhibitory concentration (IC₅₀) values highlight this difference, with trans-Gnetin H showing a significantly lower value. google.com
| Compound | IC₅₀ Value (µM) | Source |
|---|---|---|
| cis-Gnetin H | 19 | google.com |
| trans-Gnetin H | 6 | google.com |
This difference in potency suggests that the trans-configuration of the double bond is more favorable for the anti-inflammatory activity mediated through cytokine suppression. researchgate.net
Cis- and trans-Gnetin H have demonstrated superior anti-proliferative activity against a range of human cancer cell lines compared to the resveratrol monomer. nih.govnih.gov Their effects have been documented in lung (A549), breast (BT20, MCF-7), and osteosarcoma (U2OS) cancer cells. nih.gov A key finding is that both isomers exhibit selective cytotoxicity, potently inhibiting cancer cell proliferation while having a minimal impact on normal human epithelial cell lines, such as lung (HPL1A) and breast (HMEC) cells. nih.gov The mechanism of action involves the induction of apoptosis, characterized by the release of mitochondrial cytochrome c and the activation of caspases 3/7. nih.gov
In direct comparisons, trans-Gnetin H generally exhibits more potent anti-proliferative effects than cis-Gnetin H, as reflected by its lower IC₅₀ values across multiple cell lines. mathewsopenaccess.com For instance, in MDA-MB-231 breast cancer cells and A549 lung cancer cells, trans-Gnetin H consistently shows a lower IC₅₀ than the cis-isomer. mathewsopenaccess.com Both isomers have been shown to arrest the cell cycle at the G0-G1 phase. nih.gov
| Cell Line | Cancer Type | cis-Gnetin H | trans-Gnetin H | Source |
|---|---|---|---|---|
| A549 | Lung | 8.69 | 3.9 | mathewsopenaccess.com |
| MDA-MB-231 | Breast | 4.63 | 3.09 | mathewsopenaccess.com |
| BT20 | Breast | Data not specified | Data not specified | nih.gov |
| MCF-7 | Breast | Data not specified | Data not specified | nih.gov |
| U2OS | Osteosarcoma | Data not specified | Data not specified | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation that is modulated by Gnetin H isomers. mtsu.edu Research shows a distinct difference in how cis- and trans-Gnetin H affect this pathway. While both isomers were found to suppress the activity of SAPK/JNK (Stress-activated protein kinases/c-Jun N-terminal kinases), a key divergence was observed in their effect on ERK1/2 (extracellular signal-regulated kinases 1 and 2). mtsu.edu
Specifically, only cis-Gnetin H was found to suppress the phosphorylation of ERK1/2 in LPS-activated macrophages. mtsu.edu The trans-isomer did not demonstrate this inhibitory effect. This finding suggests that cis-Gnetin H has a broader inhibitory profile on signaling pathways compared to its trans-isomer, targeting not only the NF-κB and SAPK/JNK pathways but also the ERK1/2 pathway. mtsu.edu The ERK1/2 cascade is critical for regulating cell proliferation and survival, and its inhibition by cis-Gnetin H may contribute significantly to its anti-proliferative effects. oncotarget.commdpi.com
Comparison with Resveratrol Monomer and Other Oligostilbenes
Oligostilbenes, which are polymers of resveratrol units, often exhibit enhanced biological activities compared to the resveratrol monomer. nih.govresearchgate.net Gnetin H, as a resveratrol trimer, exemplifies this principle. Studies systematically evaluating a collection of oligostilbenes from the seeds of Paeonia suffruticosa found that the dimers and trimers of resveratrol possess superior antitumor activities. nih.gov
Specifically, cis- and trans-Gnetin H showed the most potent anti-proliferative activities among ten tested oligostilbenes, with IC₅₀ values more than 20-fold lower than that of the resveratrol monomer. nih.gov Some reports suggest the potency could be 20 to 50 times greater than resveratrol against certain cancer cell lines. researchgate.net This enhanced potency is not limited to anti-cancer effects; resveratrol oligomers have also shown stronger anti-inflammatory and antioxidant activities. mathewsopenaccess.cominnovareacademics.in The increased molecular complexity and number of hydroxyl groups in trimers like Gnetin H likely contribute to their heightened bioactivity compared to the simpler resveratrol monomer. mathewsopenaccess.comrasayanjournal.co.in
Influence of Structural Features on Biological Activity
Research indicates a clear trend where the biological activity increases with the degree of polymerization; resveratrol trimers are generally more effective than dimers, which are in turn more effective than the monomer. nih.gov Furthermore, the stereochemistry is crucial. Within a series of oligostilbenes, the trans-isomers are often more effective than their corresponding cis-forms in anti-proliferative and anti-metastasis assays. nih.gov
Role of Polymerization Degree
The degree of polymerization, which refers to the number of repeating monomer units, is a critical determinant of the biological efficacy of oligostilbenes. spandidos-publications.com Research consistently demonstrates that oligomers of resveratrol with more repeating units exhibit greater activity compared to smaller oligomers or the resveratrol monomer itself. nih.gov
Cis-Gnetin H, a resveratrol trimer, exemplifies this principle. Studies comparing its activity with that of resveratrol dimers and the monomer show a clear trend of increasing potency with a higher degree of polymerization. spandidos-publications.com For instance, in assessments of anti-proliferative effects against various human cancer cell lines, cis-Gnetin H, along with its trans-isomer, displayed significantly more potent activity than resveratrol dimers like cis- and trans-ε-viniferin, and vastly greater potency than the resveratrol monomer. spandidos-publications.comnih.gov The anti-proliferative IC₅₀ values for cis- and trans-Gnetin H were found to be over 20 times lower than that of resveratrol. spandidos-publications.comnih.gov This enhancement in activity is believed to be associated with the increased structural complexity and a greater number of potential binding sites and hydroxyl groups that can interact with biological targets. spandidos-publications.comnih.gov
The observed order of potency is generally as follows: Trimers (e.g., cis-Gnetin H) > Dimers (e.g., cis-ε-viniferin) > Monomer (Resveratrol). spandidos-publications.comnih.gov This relationship underscores the importance of the trimeric structure of cis-Gnetin H to its pronounced biological effects. innovareacademics.in
Significance of Double Bond Configuration
The configuration of the double bond within the stilbene (B7821643) skeleton is a pivotal factor influencing the bioactivity of oligostilbenes. researchgate.netspandidos-publications.com Stilbenoids can exist as cis- (Z) or trans- (E) isomers, and this stereochemical difference often translates into significant variations in their biological profiles. libretexts.org
In the case of Gnetin H, the two isomers, cis-Gnetin H and trans-Gnetin H, differ only in the geometry of the olefinic moiety between carbons C-7' and C-8'. mtsu.eduresearchgate.net Comparative studies have systematically shown that the trans-isomers of oligostilbenes are generally more potent than their corresponding cis-forms. spandidos-publications.comnih.gov For example, trans-Gnetin H has been reported to be more effective in anti-proliferative and anti-metastasis assays compared to cis-Gnetin H. nih.gov Similarly, in an antioxidant assay measuring DPPH radical scavenging activity, trans-Gnetin H showed slightly higher efficacy than its cis-counterpart at the same concentration.
This difference in activity is also evident in their anti-inflammatory properties. One study found that trans-Gnetin H was more than three times more efficient at inhibiting tumor necrosis factor-alpha (TNF-α) than cis-Gnetin H, a key cytokine in inflammatory responses. researchgate.net The reduced activity of the cis-isomer is thought to be related to the altered three-dimensional shape imposed by the cis-double bond, which may affect how the molecule fits into the active sites of target enzymes or receptors. nih.gov
| Activity Assessed | cis-Gnetin H Finding | trans-Gnetin H Finding | Reference |
|---|---|---|---|
| Anti-proliferative Effects | Potent, but generally less effective than the trans-isomer. | More potent than the cis-isomer. | spandidos-publications.comnih.gov |
| DPPH Radical Scavenging (25 µM) | 45% scavenging | 50% scavenging | |
| TNF-α Inhibition (IC₅₀) | Less efficient inhibitor. | >3-fold more efficient inhibitor than the cis-isomer. | researchgate.net |
Impact of Steric Arrangement and Conformation
This is clearly illustrated when comparing the resveratrol trimers cis-Gnetin H and cis-suffruticosol D. Both are trimers of resveratrol and possess seven hydroxyl groups, yet they differ in their three-dimensional structures. nih.gov In comparative studies, cis-Gnetin H consistently demonstrates significantly higher potency—ranging from 2 to 10 times greater—than cis-suffruticosol D in cytotoxic assays against cancer cells. nih.gov
This enhanced bioactivity of cis-Gnetin H is attributed to its specific steric conformation. innovareacademics.in It has been proposed that the trans-orientation of the H-7”/H-8” protons in the dihydrobenzofuran ring of Gnetin H (both cis and trans isomers) results in less steric hindrance between the C1 and C2 rings. spandidos-publications.comnih.govinnovareacademics.in This favorable spatial arrangement may facilitate a better interaction with biological targets, thereby enhancing its cytotoxic effects. spandidos-publications.comnih.gov These findings highlight that the specific three-dimensional conformation is a key determinant of bioactivity, independent of other basic structural features. researchgate.net
Positional Effects of Hydroxyl Groups
The number and position of hydroxyl (-OH) groups on the aromatic rings are fundamental to the biological activities of polyphenolic compounds like stilbenoids. nih.gov These groups are crucial for antioxidant activity, as they can donate hydrogen atoms to neutralize free radicals, and they play a vital role in the interactions with biological macromolecules through hydrogen bonding.
Cis-Gnetin H possesses seven hydroxyl groups distributed across its complex polycyclic structure. While SAR studies for many flavonoids have shown that specific hydroxylation patterns on the A and B rings are critical for their bioactivity, detailed research isolating the effect of each of the seven hydroxyl groups of cis-Gnetin H specifically is less common. nih.gov However, the collective contribution of these groups is considered essential for its potent biological effects.
Advanced Research Directions and Emerging Paradigms in Cis Gnetin H Research
Elucidation of Precise Molecular Targets
A primary focus of ongoing research is to move beyond observing the effects of cis-Gnetin H to understanding its direct molecular interactions. A significant breakthrough has been the identification of its role as a novel glycolysis inhibitor. researchgate.netnih.gov RNA-Seq analysis of T98G glioblastoma cells treated with Gnetin H revealed a dramatic, more than 80-fold reduction in the expression of thioredoxin interacting protein (TXNIP). nih.govmdpi.com This indicates that TXNIP, a key gene in the homeostasis of cellular glucose, is a direct or indirect molecular target. researchgate.net
Further studies have shown that cis-Gnetin H induces apoptosis through mechanisms involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mathewsopenaccess.com This is achieved by modulating the levels of key regulatory proteins. Treatment with cis-Gnetin H leads to the upregulation of pro-apoptotic proteins such as Bid and Bad and an increase in the release of cytochrome c from the mitochondria. mathewsopenaccess.comnih.gov Concurrently, it activates caspases 3 and 7 and inhibits the pro-survival NF-κB signaling pathway. mathewsopenaccess.comnih.gov
| Target Category | Specific Molecular Target | Observed Effect |
| Metabolic Regulation | Thioredoxin Interacting Protein (TXNIP) | Significant downregulation of gene expression nih.gov |
| Apoptosis (Intrinsic) | Mitochondria | Release of cytochrome c nih.gov |
| Caspase 3/7 | Activation nih.gov | |
| Bid, Bad (BH3-only proteins) | Upregulation mathewsopenaccess.com | |
| Apoptosis (Extrinsic) | TRAIL Pathway Proteins (TRAIL1-4, FasL) | Upregulation mathewsopenaccess.com |
| Inflammation/Survival | Nuclear Factor-kappa B (NF-κB) | Inhibition of activation/translocation mathewsopenaccess.comnih.gov |
Identification of Additional Cellular Targets for Synergistic Effects
Beyond single molecular targets, research is exploring how cis-Gnetin H affects broader cellular processes and organelles, which can be co-targeted for synergistic outcomes. The compound's ability to inhibit glycolysis presents a key opportunity. nih.gov Cancer cells heavily rely on aerobic glycolysis (the Warburg effect) for energy and biosynthetic precursors. nih.gov By inhibiting this pathway, cis-Gnetin H makes cancer cells vulnerable to agents that target their remaining energy source: oxidative phosphorylation (OXPHOS) in the mitochondria. nih.gov
Therefore, the mitochondria have emerged as a critical cellular target for synergistic strategies. nih.gov While cis-Gnetin H disrupts glycolysis, a concurrent inhibition of mitochondrial function can create an energy crisis that cancer cells cannot overcome. nih.gov This dual-targeting strategy is a promising area of investigation, aiming to overwhelm the metabolic plasticity of tumor cells. nih.gov
Strategies for Enhancing Bioavailability through Formulation Science (Methodological Focus)
A significant hurdle for many natural polyphenolic compounds like cis-Gnetin H is their poor bioavailability, stemming from low aqueous solubility and limited absorption. nih.gov Formulation science offers several methodological approaches to overcome these challenges. While specific studies on cis-Gnetin H formulations are nascent, established strategies for similar molecules provide a clear path forward. nih.govdrug-dev.com
These strategies focus on enhancing the dissolution rate and membrane permeability of the compound. nih.gov Key approaches include:
Lipid-Based Formulations: Encapsulating cis-Gnetin H in liposomes, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate transport across the intestinal epithelium. nih.govdrug-dev.com
Nanosizing Techniques: Reducing the particle size of cis-Gnetin H to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio, thereby enhancing its dissolution velocity. nih.gov
Polymeric Complexation: Complexing the molecule with hydrophilic polymers to form solid dispersions can improve its wettability and solubility. nih.gov
Nanocarriers: Utilizing advanced nanocarriers such as dendrimers or carbon nanotubes can improve drug loading and provide opportunities for targeted delivery, further enhancing bioavailability at the site of action. nih.gov
| Formulation Strategy | Methodological Principle | Potential Advantage for Cis-Gnetin H |
| Lipid-Based Systems | Encapsulation in lipid vesicles or droplets | Improves solubility and lymphatic uptake, bypassing first-pass metabolism. |
| Nanosuspensions | Reduction of particle size to the nanoscale | Increases dissolution rate and saturation solubility. |
| Solid Dispersions | Dispersion of the compound in a polymeric carrier | Enhances wettability and prevents drug recrystallization. |
| Advanced Nanocarriers | Encapsulation within structures like dendrimers | Offers high drug loading and potential for targeted delivery to specific tissues. nih.gov |
Development of Novel Semi-Synthetic and Synthetic Derivatives for Enhanced Biological Potential
To improve the drug-like properties of cis-Gnetin H, researchers are exploring the development of novel semi-synthetic and synthetic derivatives. google.com The goal of chemical modification is to enhance specific attributes such as water solubility, metabolic stability, and target affinity, which could lead to improved potency and a better pharmacokinetic profile. nih.govmdpi.com
A patent for cis-Gnetin H outlines the potential for derivatives including, but not limited to, alkylated (e.g., methylated), hydroxylated, sulfated, and amino derivatives. google.com Another relevant approach involves creating water-soluble prodrugs. For instance, in a similar stilbene (B7821643) compound, the addition of a morpholino group via a carbamate (B1207046) linkage significantly improved water solubility. nih.gov Such a strategy could be applied to cis-Gnetin H to create a prodrug that is inactive and soluble in circulation but is converted to the active cis-Gnetin H at the target site. nih.gov These modifications aim to optimize the molecule for therapeutic use while retaining its core mechanism of action. nih.gov
Synergistic Interactions with Other Bioactive Compounds
The concept of synergy, where the combined effect of two compounds is greater than the sum of their individual effects, is a cornerstone of advanced therapeutic design. genesispub.org Cis-Gnetin H has shown remarkable potential for synergistic interactions, particularly in the context of cancer cell metabolism. researchgate.net
A highly effective synergistic strategy involves the dual targeting of cancer's primary metabolic pathways: glycolysis and oxidative phosphorylation. nih.gov Cis-Gnetin H acts as a potent glycolysis inhibitor. researchgate.net When combined with an inhibitor of mitochondrial complex I, such as the biguanide (B1667054) phenformin (B89758), a powerful synergistic cytotoxicity is observed in cancer cells. nih.govmdpi.com
This co-targeting approach exploits the metabolic inflexibility of many cancer cells. By simultaneously blocking both major ATP production routes, the combination leaves the cell with insufficient energy to survive. nih.gov Studies on glioblastoma and melanoma cells have shown that while either cis-Gnetin H or phenformin alone has a primarily cytostatic effect, their combination leads to a significant decrease in cell viability. mdpi.com
The synergistic combination of the glycolytic inhibitor cis-Gnetin H with a mitochondrial complex-I inhibitor can push cancer cells into a state of metabolic catastrophe. researchgate.netnih.gov This is characterized by a severe energy deficit that triggers a cascade of cell death signals. nih.gov A key marker of this state is the substantial enhancement of phosphorylated AMP-activated protein kinase (p-AMPK). researchgate.netnih.gov AMPK is an energy sensor that, when activated by high AMP:ATP ratios, can initiate signaling cascades that halt cell growth and can lead to apoptosis. mdpi.com The combination of cis-Gnetin H and phenformin has been shown to substantially increase the levels of p-AMPK, confirming the induction of a catastrophic energy crisis within the cancer cells. nih.govnih.gov This strategy represents a powerful tool for killing cancer cells that are often resistant to conventional therapies. nih.gov
| Compound(s) | Targeted Pathway | Key Molecular Marker | Outcome |
| Cis-Gnetin H | Glycolysis | TXNIP downregulation nih.gov | Cytostatic effect mdpi.com |
| Phenformin | Oxidative Phosphorylation (Complex I) | - | Cytostatic effect mdpi.com |
| Cis-Gnetin H + Phenformin | Glycolysis and OXPHOS | Substantial increase in p-AMPK nih.gov | Synergistic cytotoxicity and metabolic catastrophe nih.govnih.gov |
Q & A
Q. What analytical techniques are recommended for identifying and quantifying cis-Gnetin H in plant extracts?
Methodological guidance:
- Use High-Performance Liquid Chromatography (HPLC) with UV-Vis or tandem mass spectrometry (MS/MS) detectors for separation and quantification .
- Confirm structural identity via Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (<sup>1</sup>H/<sup>13</sup>C) and 2D (COSY, HSQC) experiments, and compare spectral data with authenticated standards .
- Validate purity thresholds (e.g., ≥95%) using combined chromatographic and spectral analyses to avoid confounding bioactivity results .
Q. What in vitro models are commonly used to assess the antioxidant activity of cis-Gnetin H?
Methodological guidance:
- Employ cell-free assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests to quantify direct antioxidant capacity .
- Use cell-based models (e.g., H2O2-induced oxidative stress in SH-SY5Y neuronal cells) to evaluate intracellular reactive oxygen species (ROS) suppression .
Q. What are the key considerations for ensuring sample purity of cis-Gnetin H in phytochemical studies?
Methodological guidance:
- Implement multi-step purification protocols, including liquid-liquid partitioning and preparative HPLC, to isolate cis-Gnetin H from co-occurring isomers (e.g., trans-Gnetin H) .
- Validate purity using orthogonal methods: HPLC-DAD for chromatographic consistency and mass spectrometry for molecular weight confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of cis-Gnetin H across studies?
Methodological guidance:
- Conduct meta-analyses to identify variables influencing bioavailability, such as dosage forms (e.g., nanoemulsions vs. free compounds), administration routes, and interspecies metabolic differences .
- Standardize analytical protocols (e.g., plasma sampling intervals, LC-MS/MS parameters) to reduce inter-study variability .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design pharmacokinetic studies that address gaps in existing data .
Q. What experimental strategies can elucidate the molecular targets of cis-Gnetin H in neuroprotective pathways?
Methodological guidance:
- Use affinity chromatography or pull-down assays with cis-Gnetin H-conjugated beads to isolate binding proteins from neuronal lysates .
- Validate targets via RNA interference (siRNA) or CRISPR-Cas9 knockout models to assess loss-of-function effects on neuroprotection .
- Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map signaling pathways modulated by cis-Gnetin H .
Q. How should researchers design studies to investigate synergistic effects between cis-Gnetin H and other stilbenoids?
Methodological guidance:
- Apply isobolographic analysis or combination index (CI) methods to quantify synergism in antioxidant or anti-inflammatory assays .
- Use factorial experimental designs to test multiple ratios of compound combinations and identify optimal dosing regimens .
- Include mechanistic studies (e.g., molecular docking) to predict binding interactions between cis-Gnetin H and co-administered compounds .
Q. What computational approaches are validated for predicting the metabolic stability of cis-Gnetin H derivatives?
Methodological guidance:
- Utilize in silico tools like SwissADME or ADMET Predictor™ to estimate phase I/II metabolism rates and identify metabolically labile sites .
- Validate predictions with in vitro hepatocyte or microsomal stability assays, correlating computational outputs with experimental half-life (t½) data .
Methodological Best Practices
Q. Which databases and search strategies are most effective for conducting systematic reviews on cis-Gnetin H bioactivity?
Methodological guidance:
- Prioritize PubMed, Scopus, and Web of Science for peer-reviewed literature, using Boolean operators (e.g., "cis-Gnetin H AND (antioxidant OR neuroprotective)") .
- Track citation networks via Google Scholar’s "Cited by" feature to identify seminal studies and emerging trends .
- Screen patents (e.g., USPTO, Espacenet) for preclinical applications and synthetic methodologies .
Q. How can researchers ensure reproducibility when reporting cis-Gnetin H bioactivity data?
Methodological guidance:
- Adhere to the ARRIVE guidelines for experimental design transparency, including detailed descriptions of sample sizes, randomization, and blinding protocols .
- Deposit raw data (e.g., NMR spectra, dose-response curves) in public repositories like Figshare or Zenodo to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
